ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate
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Description
Compounds of this type generally belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . This is known as esterification .Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The carbonyl carbon is also bonded to another oxygen atom, which is in turn bonded to an alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of esters vary widely depending on their specific structure. They are generally colorless liquids or low-melting solids . They often have pleasant, fruity odors .Mechanism of Action
Target of Action
It is known that similar compounds, such as strobilurin analogues, exhibit strong fungicidal activities against various fungi .
Mode of Action
It is known that similar compounds function by inhibiting the biosynthesis of sphingolipids in their targets . This inhibition is achieved through the production of hydroxylation products .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway. Sphingolipids are essential components of cell membranes and have various functions in signaling pathways. The inhibition of this pathway can lead to severe autotoxicity symptoms .
Result of Action
The compound’s action results in the inhibition of sphingolipid biosynthesis in its targets, leading to their dysfunction . This makes the compound an effective fungicide, as it can inhibit the growth and proliferation of various fungi .
Future Directions
The future directions for research on esters and similar compounds are vast. They are used in a wide range of applications, from food flavorings and fragrances to pharmaceuticals and polymers . Future research may focus on developing new synthesis methods, exploring new applications, or improving our understanding of their biological activity .
Properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-16(22)15(20-23-2)13-11-25-17(18-13)19-14(21)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,21)/b10-9+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFHJBSNJHDGT-GXZXSNFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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